molecular formula C19H18ClN3O3 B14979806 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B14979806
M. Wt: 371.8 g/mol
InChI Key: PWXLQPHNNCFNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxadiazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy acetamides.

Scientific Research Applications

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy Acetamides: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents on the ring or attached groups.

Uniqueness

What sets 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide apart is its unique combination of a chlorophenyl group, an oxadiazole ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-[3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-14-7-5-6-13(10-14)18-22-19(26-23-18)15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

PWXLQPHNNCFNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.